Cas no 890709-17-8 (tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate)

Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The quinoline moiety enhances its utility as a building block for biologically active compounds, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and selective reactivity during synthetic transformations. Its well-defined structure and high purity make it suitable for precise modifications in drug discovery, such as the development of kinase inhibitors or antimicrobial agents. The compound’s compatibility with a range of reaction conditions further underscores its utility in multistep syntheses. Proper handling and storage under inert conditions are recommended to maintain integrity.
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate structure
890709-17-8 structure
Product name:tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate
CAS No:890709-17-8
MF:C18H23N3O2
Molecular Weight:313.394
MDL:MFCD24389548
CID:2852375
PubChem ID:16117834

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
    • tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate
    • MOGQKMUFSORICV-UHFFFAOYSA-N
    • DS-12217
    • SCHEMBL4055019
    • tert-Butyl4-(quinolin-2-yl)piperazine-1-carboxylate
    • 890709-17-8
    • MFCD24389548
    • AKOS027338638
    • 4-Quinolin-2-yl-piperazine-1-carboxylic acid tert.-butyl ester
    • MDL: MFCD24389548
    • インチ: InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
    • InChIKey: MOGQKMUFSORICV-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2

計算された属性

  • 精确分子量: 313.17902698g/mol
  • 同位素质量: 313.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 413
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 45.7Ų

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59720-5g
Tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
890709-17-8 98%
5g
¥5352.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59720-1g
Tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
890709-17-8 98%
1g
¥2112.0 2023-09-06
Chemenu
CM229464-1g
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
890709-17-8 95%
1g
$153 2021-08-04
TRC
T135855-500mg
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate
890709-17-8
500mg
$ 185.00 2022-06-03
TRC
T135855-100mg
tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate
890709-17-8
100mg
$ 65.00 2022-06-03
abcr
AB450225-1 g
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; .
890709-17-8
1g
€483.00 2023-04-22
abcr
AB450225-1g
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; .
890709-17-8
1g
€461.90 2025-03-19
abcr
AB450225-5g
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate; .
890709-17-8
5g
€1108.20 2025-03-19
Ambeed
A184963-1g
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
890709-17-8 95%
1g
$166.0 2024-04-16
eNovation Chemicals LLC
Y0999341-10g
tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
890709-17-8 95%
10g
$1000 2025-02-21

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate 関連文献

tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate (CAS No. 890709-17-8)

Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate, a compound with the CAS number 890709-17-8, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of considerable interest in recent research.

The structure of Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate incorporates two key pharmacophoric elements: a piperazine moiety and a quinoline scaffold. The piperazine ring is well-known for its role in enhancing the solubility and bioavailability of many pharmaceutical agents, while the quinoline backbone is renowned for its broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The combination of these two structural features makes Tert-Butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate a versatile candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing novel compounds that can modulate neurotransmitter systems. Piperazine derivatives have been extensively studied for their potential to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Tert-butyl substitution on the piperazine ring not only enhances metabolic stability but also improves binding affinity to target receptors. This modification has been successfully employed in the development of drugs used to treat neurological disorders such as depression and schizophrenia.

The quinoline moiety in Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate adds another layer of biological activity. Quinoline derivatives have been extensively investigated for their antimalarial properties, with chloroquine being one of the most well-known examples. More recently, quinoline-based compounds have shown promise in the treatment of other diseases, including certain types of cancer and infectious diseases. The presence of the quinoline scaffold in this compound suggests potential applications in these areas.

Recent studies have focused on the synthesis and characterization of Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate to understand its pharmacological profile. Computational modeling has been employed to predict the binding interactions between this compound and various biological targets. These studies have revealed that Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate can effectively bind to multiple receptors, suggesting its potential as a multifunctional therapeutic agent.

Experimental validation of these computational predictions has involved both in vitro and in vivo studies. In vitro assays have demonstrated that Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate exhibits significant activity against several disease models. For instance, it has shown potent inhibitory effects on enzymes involved in cancer cell proliferation and on receptors associated with neurological disorders. In vivo studies have further supported these findings, indicating that this compound can cross the blood-brain barrier and exert therapeutic effects in animal models.

The synthesis of Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound. These improvements have not only facilitated further research but also opened up possibilities for its commercial development.

One of the most exciting aspects of Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate is its potential as a lead compound for drug development. By modifying various structural elements within this molecule, researchers can fine-tune its pharmacological properties to develop more effective therapeutic agents. The combination of computational modeling and high-throughput screening techniques is being leveraged to identify new derivatives with enhanced activity and reduced side effects.

The future prospects for Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic applications. As our understanding of disease pathways continues to grow, compounds like Tert-butyl 4-(Quinolin-2-yl)piperazine-1-carboxylate will play an increasingly important role in the development of novel treatments for a wide range of diseases.

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